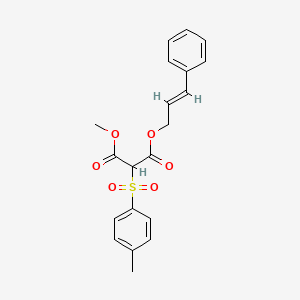

trans-Cinnamyl methyl 2-tosylmalonate

Description

trans-Cinnamyl methyl 2-tosylmalonate is a specialized malonate ester derivative featuring a cinnamyl group (a benzene ring conjugated to an allyl chain) and a tosyl (p-toluenesulfonyl) substituent. This compound is primarily utilized in synthetic organic chemistry, particularly in Claisen-Ireland rearrangements, where it undergoes decarboxylative transformations. Kinetic studies reveal that substrates with electron-rich aryl groups, such as the cinnamyl moiety, exhibit significant rate enhancement during these rearrangements due to stabilization of the dipolar transition state . Additionally, its regioselectivity in rearrangement-decarboxylation sequences under BSA/KOAc conditions makes it valuable for synthesizing complex carboxylic acid derivatives .

The compound also participates in catalytic allylic alkylation reactions. For example, Pd(II) allyl complexes catalyze reactions between cinnamyl acetate and sodium diethyl-2-methylmalonate, yielding products like the linear trans-(E) alkylation product (4), branched product (5), and 1-cinnamyl-3-ethyl-2-methylmalonate (6) . These reactions highlight its versatility in generating structurally diverse intermediates.

Propriétés

Formule moléculaire |

C20H20O6S |

|---|---|

Poids moléculaire |

388.4 g/mol |

Nom IUPAC |

1-O-methyl 3-O-[(E)-3-phenylprop-2-enyl] 2-(4-methylphenyl)sulfonylpropanedioate |

InChI |

InChI=1S/C20H20O6S/c1-15-10-12-17(13-11-15)27(23,24)18(19(21)25-2)20(22)26-14-6-9-16-7-4-3-5-8-16/h3-13,18H,14H2,1-2H3/b9-6+ |

Clé InChI |

IOZRSGUDLCETGJ-RMKNXTFCSA-N |

SMILES isomérique |

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)OC)C(=O)OC/C=C/C2=CC=CC=C2 |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)OC)C(=O)OCC=CC2=CC=CC=C2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

a. Diethyl 2-Methylmalonate

- Structure : Lacks the cinnamyl and tosyl groups; instead, it has ethyl esters and a methyl substituent.

- Reactivity : Used in Pd-catalyzed allylic alkylation but produces different product distributions. For example, with cinnamyl acetate, it predominantly forms linear trans-(E) products (72–92%) and minimal branched products (0–5%) under similar conditions .

- Key Difference : The absence of electron-rich aryl groups reduces stabilization of transition states, leading to slower reaction rates compared to trans-cinnamyl methyl 2-tosylmalonate .

b. Dimethyl 2-(2,4,6-Trimethoxybenzyl)malonate

- Structure : Contains a trimethoxybenzyl group instead of cinnamyl and tosyl substituents.

- Synthesis: Prepared via electrooxidation in methanol, contrasting with the Claisen rearrangement pathway used for this compound .

- Application : Primarily serves as an intermediate for halomalonates, lacking the bioactivity observed in cinnamyl derivatives .

c. trans-Cinnamyl Esters of Podophyllotoxin

- Structure : Features a cinnamyl group esterified to podophyllotoxin (a lignan derivative).

Substituent Effects on Reactivity and Selectivity

The cinnamyl group in this compound plays a dual role:

Electron-Donating Effects : Stabilizes dipolar transition states during Claisen rearrangements, accelerating reaction rates .

Steric and Electronic Guidance : Directs regioselectivity in allylic alkylation. For instance, bulkier substituents on malonate esters reduce branched product formation, as seen in diethyl 2-methylmalonate .

Comparative Reaction Data :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.